2-diethylamino-butyric acid hydrochloride molecular weight and formula
2-diethylamino-butyric acid hydrochloride molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, analytical characterization, and applications of 2-(Diethylamino)butyric acid hydrochloride .
This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a non-proteinogenic amino acid building block in medicinal chemistry.
Role: Non-Proteinogenic Amino Acid Building Block | Class:
Compound Identity & Core Parameters
The precise identification of chemical entities is the bedrock of reproducible science. 2-(Diethylamino)butyric acid hydrochloride is an
Physicochemical Data Table
| Parameter | Value | Technical Note |
| IUPAC Name | 2-(Diethylamino)butanoic acid hydrochloride | Systematic nomenclature for regulatory filing. |
| Common Name | 2-Diethylaminobutyric acid HCl | Often abbreviated in synthesis logs. |
| CAS Number | 1315365-38-8 | Primary identifier for the hydrochloride salt.[1] |
| Molecular Formula | C | Includes the counterion (chloride). |
| Molecular Weight | 195.69 g/mol | Free Base: ~159.23 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | Water, Methanol, DMSO | High polarity due to ionic salt form. |
| pKa (Calc.) | ||
| SMILES | CCC(C(=O)O)N(CC)CC.Cl | Machine-readable string for cheminformatics.[1] |
Synthetic Methodology & Causality
Expert Insight: The synthesis of sterically hindered
Synthesis Protocol: Nucleophilic Substitution
This protocol describes the synthesis of the free base followed by salt formation.
Reagents:
- -Bromobutyric acid (1.0 eq)
-
Diethylamine (3.0 eq) – Acts as both nucleophile and base.
-
Solvent: Ethanol (anhydrous) or Toluene (if using ester intermediate).
-
HCl source: 4M HCl in Dioxane.
Step-by-Step Workflow:
-
Preparation: Dissolve
-bromobutyric acid in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser. -
Addition: Dropwise add Diethylamine (3.0 eq) at 0°C to control the exotherm.
-
Causality: Low temperature prevents the formation of the
-unsaturated byproduct (crotonic acid derivative) via E2 elimination.
-
-
Reaction: Allow to warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Work-up: Concentrate the solvent in vacuo. Dissolve the residue in 1M NaOH (to ensure deprotonation of the acid) and wash with ether (removes non-polar impurities).
-
Isolation: Acidify the aqueous layer to pH 4-5 with dilute HCl and extract with DCM.
-
Salt Formation: Dry the organic layer (
), filter, and add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt will precipitate. -
Purification: Recrystallize from Ethanol/Ether.
Reaction Pathway Diagram (Graphviz)
Figure 1: Synthetic route via nucleophilic substitution of alpha-halo acids.
Analytical Characterization & Quality Control
Trustworthiness: A self-validating system requires orthogonal analytical methods to confirm both identity and purity. For amino acid salts, NMR confirms structure, while HPLC-CAD/MS ensures purity, as these compounds often lack strong UV chromophores.
Recommended Analytical Workflow
| Method | Purpose | Acceptance Criteria |
| 1H-NMR (D2O) | Structural Confirmation | Triplet at ~0.9 ppm (methyls), Quartet at ~3.1 ppm (ethyl CH2), Multiplet at ~3.6 ppm ( |
| LC-MS (ESI+) | Molecular Mass Verification | [M+H]+ peak at 160.13 m/z (Free base mass).[2] |
| HPLC-CAD | Purity Assessment | >98% area under curve. (UV detection is unreliable due to lack of aromatic rings). |
| Chloride Titration | Salt Stoichiometry | 17.5% - 18.5% w/w Chloride content (Theoretical: 18.1%). |
HPLC Method Protocol (Reverse Phase)
-
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.5 µm, 4.6 x 100 mm.
-
Reasoning: Polar-embedded phases prevent "dewetting" with highly aqueous mobile phases required to retain polar amino acids.
-
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.
-
Reasoning: HFBA acts as an ion-pairing agent to increase retention of the cationic amine.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B over 10 mins (Isocratic hold may be necessary).
-
Detection: Charged Aerosol Detector (CAD) or MS.
Applications in Drug Development
The "Drug Development" audience requires context on why this molecule matters. It is not merely a reagent; it is a tool for Molecular Property Optimization (MPO) .
Peptidomimetics & Stability
Incorporating 2-(diethylamino)butyric acid into peptide backbones introduces:
-
Steric Hindrance: The bulky diethyl group at the
-position restricts conformational freedom ( angles), potentially locking peptides into bioactive conformations (e.g., -turns). -
Proteolytic Resistance: Non-natural side chains are poorly recognized by endogenous proteases (trypsin/chymotrypsin), extending the half-life (
) of peptide therapeutics.
Solubility Enhancement
The tertiary amine remains protonated at physiological pH (pKa ~9.8). When appended to lipophilic drug scaffolds (e.g., via an amide linkage), it introduces a permanent positive charge, significantly enhancing aqueous solubility (
Drug Development Logic Diagram
Figure 2: Mechanistic impact of 2-(diethylamino)butyric acid on drug-like properties.
References
-
PubChem. (n.d.). 2-(Diethylamino)butanoic acid hydrochloride.[1][2] National Library of Medicine. Retrieved from [Link]
-
Blondelle, S. E., & Houghten, R. A. (1994). Design of model peptides having potent antimicrobial activities. Biochemistry. Retrieved from [Link](Demonstrates the use of non-natural amino acids in stability).
